2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
2-(trifluoromethoxy)-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO/c10-8(11,12)6-2-1-5(4-16)7(3-6)17-9(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVBIAFDXOBKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the reaction of 4-(trifluoromethyl)benzonitrile with trifluoromethoxy reagents under controlled conditions. The reaction is often catalyzed by transition metals such as nickel or palladium to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy or trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acids or reduction to form benzyl derivatives.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted benzonitriles, benzoic acids, and benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 2-trifluoromethoxy-4-(trifluoromethyl)benzonitrile and related benzonitrile derivatives:
Electronic and Steric Effects
- Trifluoromethoxy (-OCF₃) vs. This enhances stability, making it suitable for harsh reaction conditions in agrochemical synthesis .
- Amino (-NH₂) vs. Nitro (-NO₂): The amino group in 4-amino-2-(trifluoromethyl)benzonitrile is electron-donating, activating the ring for further functionalization. In contrast, the nitro group in 4-nitro-2-(trifluoromethyl)benzonitrile is strongly electron-withdrawing, favoring reduction reactions or serving as a leaving group.
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s higher molecular weight (255.12 g/mol) compared to analogs (e.g., 186.13–232.12 g/mol) suggests lower solubility in polar solvents, which may influence formulation strategies in agrochemicals .
- Thermal Stability: Fluorinated groups like -OCF₃ and -CF₃ improve thermal stability, as seen in analogs used in lithium-ion battery electrolytes .
Research Findings and Key Insights
Synthetic Challenges: Introducing -OCF₃ groups requires specialized reagents (e.g., trifluoromethylation agents), whereas -F or -NO₂ substituents are more straightforward to incorporate .
Biological Activity: Fluorinated benzonitriles with -CF₃/-OCF₃ groups exhibit enhanced herbicidal potency due to increased lipophilicity and membrane permeability .
Regulatory Considerations: Amino-substituted analogs are tightly regulated in pharmaceuticals due to genotoxicity risks, as noted in pharmacopeial standards .
Biological Activity
2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethoxy and trifluoromethyl groups enhances its lipophilicity and binding affinity to various biological targets, making it a candidate for drug discovery and development.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl groups are known to enhance the compound's pharmacological properties by increasing its metabolic stability and bioavailability. These modifications allow the compound to effectively modulate biological pathways, potentially leading to therapeutic effects in various diseases.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar trifluoromethyl substitutions exhibit significant antibacterial properties. For instance, related compounds have shown minimum inhibitory concentrations (MICs) against various bacterial strains such as Escherichia coli and Bacillus subtilis . The presence of the trifluoromethoxy group is believed to contribute to this activity by enhancing membrane permeability and disrupting bacterial cell wall synthesis.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown promising results against multiple human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For example, one study reported IC50 values of 22.4 μM against PACA2 cells, which is comparable to Doxorubicin, a standard chemotherapeutic agent . These findings suggest that the compound may induce apoptosis through modulation of key signaling pathways involved in cell proliferation and survival.
Study 1: Anticancer Efficacy
In a study examining the effects of various trifluorinated compounds on cancer cell lines, this compound was found to down-regulate critical genes such as EGFR and KRAS in A549 cells, indicating its potential role in inhibiting tumor growth . Additionally, molecular docking studies revealed that this compound could effectively inhibit enoyl reductase, an enzyme crucial for bacterial fatty acid synthesis.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of related trifluorinated compounds. The results indicated that these compounds exhibited significant activity against both gram-positive and gram-negative bacteria, with some derivatives outperforming traditional antibiotics . This highlights the potential of this compound in addressing antibiotic resistance.
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 2-trifluoromethoxy-4-(trifluoromethyl)benzonitrile, and how can researchers optimize yields?
- Methodological Answer : A common approach involves substituting fluorine in fluoro-trifluoromethylbenzonitrile precursors with trifluoromethoxy groups. For example, describes using 4-fluoro-2-(trifluoromethyl)benzonitrile as a starting material in nucleophilic aromatic substitution (NAS) reactions with trifluoromethoxy anions. Key considerations include:
- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) to activate the aromatic ring for substitution .
- Catalysts : Potassium carbonate or cesium fluoride can enhance reaction efficiency by stabilizing intermediates.
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >85% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR is critical for identifying trifluoromethoxy (-OCF) and trifluoromethyl (-CF) groups. Expected shifts: -55 to -60 ppm (CF) and -85 to -90 ppm (OCF) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm. Retention times should be compared against standards (e.g., used similar methods for detecting benzonitrile impurities) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak at m/z 259.03 (calculated for CHFNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from residual solvents or regioisomeric byproducts. Strategies include:
- Isomer Identification : Compare experimental data with computationally predicted spectra (DFT calculations at B3LYP/6-31G* level). For example, notes that 2-fluoro-4-(trifluoromethyl)benzonitrile isomers exhibit distinct NMR shifts .
- Purity Assessment : Conduct elemental analysis (C, H, N) to verify stoichiometry. Deviations >0.3% indicate impurities.
- Cross-Validation : Use multiple techniques (e.g., XRD for crystal structure confirmation) to resolve ambiguities .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. Store at 2–8°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : The nitrile group is susceptible to hydrolysis in aqueous acidic/basic conditions. For long-term storage, use anhydrous solvents (e.g., dichloromethane) and molecular sieves .
- Light Exposure : UV-Vis studies indicate 5% degradation after 72 hours under UV light (365 nm). Use inert atmospheres (N/Ar) for light-sensitive reactions .
Q. How does this compound perform in cross-coupling reactions for pharmaceutical intermediates?
- Methodological Answer : The nitrile and trifluoromethoxy groups enable Suzuki-Miyaura or Ullmann couplings. highlights its structural analogs (e.g., 4-amino-2-(trifluoromethyl)benzonitrile ) as intermediates in bicalutamide synthesis. Key steps:
- Catalytic Systems : Pd(PPh)/SPhos with KPO in toluene/water (3:1) at 100°C achieves >75% yield in aryl boronic acid couplings .
- Side Reactions : Competing hydrolysis of the nitrile group can occur; monitor via IR (loss of CN stretch at ~2230 cm) .
Key Research Applications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
